1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 834894-47-2
Cat. No.: VC19000454
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 834894-47-2 |
---|---|
Molecular Formula | C14H16N2O5 |
Molecular Weight | 292.29 g/mol |
IUPAC Name | 1-[4-(2-carboxyethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H16N2O5/c17-12-7-9(14(20)21)8-16(12)11-3-1-10(2-4-11)15-6-5-13(18)19/h1-4,9,15H,5-8H2,(H,18,19)(H,20,21) |
Standard InChI Key | RHQUIEWDWQQLSR-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)NCCC(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrrolidinone ring (5-oxopyrrolidine) fused to a carboxylic acid group at position 3 and a para-substituted phenyl group at position 1. The phenyl group is further functionalized with a 2-carboxyethylamino moiety, introducing both hydrophilic (carboxylic acid) and flexible (ethylamino) regions . Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | 1-[4-(2-carboxyethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
Molecular Formula | C₁₄H₁₆N₂O₅ |
Molecular Weight | 292.29 g/mol |
CAS Registry Number | 834894-47-2 |
SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)NCCC(=O)O)C(=O)O |
The presence of two carboxylic acid groups (pKa ~2–3 and ~4–5) and an aromatic amine (pKa ~4–5) confers pH-dependent solubility, with increased solubility in alkaline conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-(4-((2-Carboxyethyl)amino)phenyl)-5-oxopyrrolidine-3-carboxylic acid likely involves multi-step reactions, as inferred from analogous compounds :
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Cyclization: Reaction of itaconic acid with 4-((2-carboxyethyl)amino)aniline under reflux in aqueous or polar aprotic solvents (e.g., DMF) to form the pyrrolidinone ring.
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Functionalization: Introduction of the carboxyethylamino group via nucleophilic substitution or reductive amination.
Example Protocol (adapted from ):
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Step 1: Itaconic acid (0.75 mol) and 4-((2-carboxyethyl)amino)aniline (0.5 mol) are refluxed in water for 24 hours.
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Step 2: The intermediate is purified via recrystallization from NaOH/HCl solutions, yielding the crude product.
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Yield: ~50–70% (estimated based on analogous syntheses).
Industrial-Scale Considerations
Industrial production may employ continuous-flow reactors to enhance efficiency. Key parameters include:
Parameter | Optimal Range | Effect on Yield/Purity |
---|---|---|
Temperature | 100–120°C | Higher temperatures accelerate cyclization but risk decomposition. |
Catalyst | H₂SO₄ or Pd/C | Acid catalysts improve esterification; metal catalysts aid hydrogenation. |
Solvent | Water/DMF (3:1) | Balances solubility and reaction kinetics. |
Biological Activity and Mechanisms
Compound | DPPH Scavenging (%) | Reducing Power (OD at 700 nm) |
---|---|---|
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 88.6 | 1.675 |
Ascorbic Acid (Control) | 58.4 | 1.149 |
Proposed Mechanism: The carboxylic acid groups chelate free radicals, while the aromatic system stabilizes electron-deficient intermediates .
Enzyme Inhibition
Pyrrolidine derivatives are known inhibitors of metalloproteases and kinases. The carboxyethylamino group may coordinate to metal ions in enzyme active sites, as seen in matrix metalloproteinase (MMP) inhibitors .
Applications in Scientific Research
Medicinal Chemistry
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Drug Design: The compound’s bifunctional carboxylic acid groups make it a candidate for designing dual-acting inhibitors (e.g., targeting both COX-2 and 5-LOX in inflammation) .
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Prodrug Development: Esterification of the carboxylic acids could enhance bioavailability.
Material Science
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Coordination Polymers: The carboxylic acid and amine groups enable the formation of metal-organic frameworks (MOFs) with potential catalytic applications.
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